molecular formula C9H12N2O2 B3300714 3-(2-Nitrophenyl)propan-1-amine CAS No. 90437-56-2

3-(2-Nitrophenyl)propan-1-amine

Cat. No.: B3300714
CAS No.: 90437-56-2
M. Wt: 180.2 g/mol
InChI Key: BCZABYQPAJJQAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Nitrophenyl)propan-1-amine is an aromatic amine featuring a propan-1-amine backbone substituted with a 2-nitrophenyl group at the third carbon.

Properties

IUPAC Name

3-(2-nitrophenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-7-3-5-8-4-1-2-6-9(8)11(12)13/h1-2,4,6H,3,5,7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZABYQPAJJQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Nitrophenyl)propan-1-amine typically involves the nitration of a suitable precursor, followed by reduction and amination steps. One common method is as follows:

    Nitration: The starting material, 2-nitrotoluene, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Amination: The resulting amine is then subjected to a reaction with propanal in the presence of a suitable catalyst to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(2-Nitrophenyl)propan-1-amine can undergo oxidation reactions, typically resulting in the formation of corresponding nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 3-(2-Aminophenyl)propan-1-amine.

    Substitution: Formation of various substituted derivatives depending on the reactants used.

Scientific Research Applications

Chemistry: 3-(2-Nitrophenyl)propan-1-amine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of nitro and amine groups on biological systems. It may also be used in the development of new biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its structural features make it a candidate for drug development targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it valuable for various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(2-Nitrophenyl)propan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Nitro Group Influence: The ortho-nitro group in this compound confers strong electron-withdrawing effects, reducing basicity compared to non-nitrated analogs like 3-(azetidin-1-yl)propan-1-amine. This may hinder protonation of the amine, affecting solubility and receptor binding in biological systems .
  • In contrast, analogs like 3-(1H-imidazol-1-yl)propan-1-amine exhibit lower steric hindrance, enhancing their utility in coupling reactions .

Pharmacological Potential

  • Calcium Channel Modulation : The trifluoromethyl analog (C₁₀H₁₂F₃N) shows specificity for Cav1.3 calcium channels, suggesting that nitro-substituted amines might target similar ion channels with modified selectivity .

Biological Activity

3-(2-Nitrophenyl)propan-1-amine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, mechanisms of action, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₂N₂O₂, featuring a propan-1-amine backbone with a nitrophenyl group at the 3-position. The presence of the nitro group (-NO₂) is significant as it influences both the chemical reactivity and the biological properties of the compound. The compound appears as a yellow crystalline solid with a molecular weight of approximately 180.207 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The nitrophenyl moiety enhances its ability to engage with biological macromolecules, potentially modulating enzyme activity and receptor binding. These interactions can lead to various therapeutic effects, including anti-tumor activity under specific conditions.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, a recent study evaluated the compound's efficacy under normoxic and hypoxic conditions using human lung cancer (H460) and colon cancer (HT29) cells. The results indicated that the compound showed increased cytotoxicity in hypoxic environments, suggesting a potential application in targeted cancer therapies .

Table: IC50 Values for Cytotoxicity

CompoundCell LineIC50 (µM) NormoxicIC50 (µM) Hypoxic
This compoundH4600.021 ± 0.0030.009 ± 0.001
HT290.045 ± 0.0350.018 ± 0.003

The selectivity ratios indicate that under hypoxic conditions, the compound's efficacy increases, making it a candidate for further development as an anti-cancer agent .

Hypoxia-Activated Prodrugs

Research has explored the use of nitro-containing compounds, including derivatives of this compound, as prodrugs activated in hypoxic tumor microenvironments. These studies highlight the potential for such compounds to selectively target cancer cells while minimizing damage to surrounding healthy tissues . For instance, modifications to the nitro group have been shown to enhance bioreductive activation, leading to improved therapeutic outcomes.

Synthesis Methods

Several synthetic routes have been developed for producing this compound. These methods typically involve nitration reactions followed by amination processes that yield the desired compound with high purity and yield.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Nitrophenyl)propan-1-amine
Reactant of Route 2
3-(2-Nitrophenyl)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.